
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. The compound contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential medicinal applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Chemical Reactions Analysis
The compound may participate in reactions similar to other compounds containing the tetramethyl-1,3,2-dioxaborolane group. This includes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Applications De Recherche Scientifique
Fluorinated Carbohydrates as Plasma Membrane Modifiers
- Study Overview : Research conducted by Sharma et al. (1990) investigated fluorinated carbohydrates, closely related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for their potential as plasma membrane modifiers. The study synthesized several derivatives and tested their ability to inhibit cell growth in murine leukemia cells.
- Key Findings : The synthesized acetylated 3-fluoro derivatives exhibited notable inhibition of cell growth in murine L1210 leukemia cells at micromolar concentrations, indicating their potential as effective plasma membrane modifiers in cancer research (Sharma et al., 1990).
Synthesis of Benzamide Derivatives as Antiprion Agents
- Study Overview : Fiorino et al. (2012) synthesized a new set of benzamide derivatives, which share structural similarities with 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The aim was to evaluate these compounds as potential antiprion agents.
- Key Findings : The synthesized benzamide derivatives demonstrated promising binding affinity for human PrPC and inhibited its conversion into PrPSc in vitro. They also showed antiprion activity in cell-based assays, marking them as potential therapeutic agents against prion disease (Fiorino et al., 2012).
Lacosamide Isothiocyanate-Based Agents for Targeting Receptors
- Study Overview : Park et al. (2009) explored the use of lacosamide isothiocyanate-based agents, which are structurally related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for targeting and identifying receptors.
- Key Findings : These compounds were shown to bind selectively to proteins associated with the function and toxicity of (R)-2, a compound with unique pharmacological properties. This study highlights the potential of similar compounds in receptor targeting and identification (Park et al., 2009).
Synthesis and Evaluation of Benzamide Derivatives as Antimicrobial Agents
- Study Overview : A study conducted by Talupur et al. (2021) involved the synthesis of benzamide derivatives, related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and their evaluation as antimicrobial agents.
- Key Findings : These compounds were characterized through various spectroscopic techniques and evaluated for their antimicrobial properties. The study provided insights into the potential use of similar compounds in developing new antimicrobial agents (Talupur et al., 2021).
Electrochemical Oxidation Catalyzed by 4-Acetamido-TEMPO
- Study Overview : Rafiee et al. (2018) investigated the use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), a compound similar to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids.
- Key Findings : The study demonstrated the efficient conversion of various substrates to carboxylic acids under mild conditions, showcasing the potential of such compounds in green chemistry and large-scale industrial applications (Rafiee et al., 2018).
Propriétés
IUPAC Name |
2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-9(19)18-12-8-10(6-7-11(12)13(17)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFVENGJCVLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

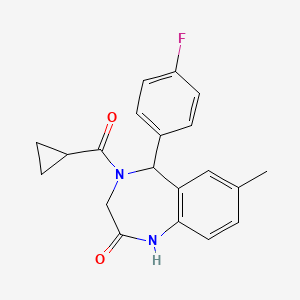
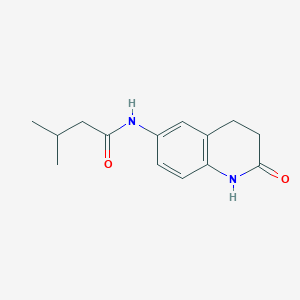
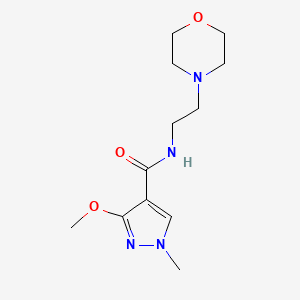


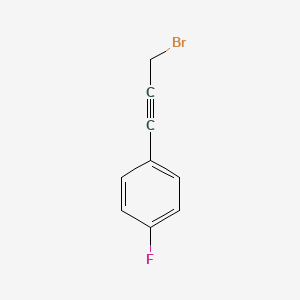
![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)
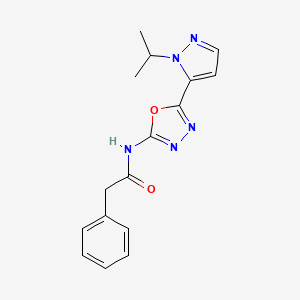
![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)
